molecular formula C24H28N4O2 B12045100 3-(4-butoxyphenyl)-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-butoxyphenyl)-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12045100
M. Wt: 404.5 g/mol
InChI Key: MXCOPWWEBXQXCY-PCLIKHOPSA-N
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Description

3-(4-butoxyphenyl)-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxyphenyl)-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-butoxybenzaldehyde with 4-isopropylbenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyrazole ring, followed by further functionalization to introduce the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxyphenyl)-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-butoxyphenyl)-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
  • 4-[(E)-[(4-butoxyphenyl)methylidene]amino]-5-propyl-4H-1,2,4-triazole-3-thiol

Uniqueness

3-(4-butoxyphenyl)-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both butoxy and isopropyl groups, which may contribute to its distinct biological activities and chemical reactivity. Its pyrazole ring structure also differentiates it from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

3-(4-butoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-4-5-14-30-21-12-10-20(11-13-21)22-15-23(27-26-22)24(29)28-25-16-18-6-8-19(9-7-18)17(2)3/h6-13,15-17H,4-5,14H2,1-3H3,(H,26,27)(H,28,29)/b25-16+

InChI Key

MXCOPWWEBXQXCY-PCLIKHOPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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